1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline scaffold. The pyrazolo[4,3-c]quinoline core is structurally distinct from other pyrazoloquinoline isomers (e.g., pyrazolo[3,4-b]quinoline) due to the position of the pyrazole ring fusion, which influences electronic properties and biological interactions .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVIDYKYMSHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with a tert-butyl group and methoxy substitution. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 901043-85-4 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is critical for their anti-inflammatory effects.
Key Findings:
- IC50 Values: Some derivatives exhibit IC50 values as low as 0.39 μM against NO production.
- Mechanism: The anti-inflammatory activity involves the downregulation of iNOS and COX-2 proteins, which are pivotal in inflammatory pathways .
Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer potential. They have shown promise in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cells by inducing apoptosis via mitochondrial pathways. The presence of the methoxy group appears to enhance these effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features:
- Substituents: The position and nature of substituents on the phenyl rings significantly affect potency.
- Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations:
Anti-Inflammatory Activity: Compounds with amino groups at position 3 (e.g., 2i, 2m) exhibit submicromolar IC50 values against LPS-induced NO production, comparable to the control drug 1400W . The methoxy group in the target compound may confer similar electron-donating effects but requires empirical validation.
Substituent Effects: Position 8: Chloro (in 1-(4-tert-butylphenyl)-8-chloro-...) vs. methoxy substituents alter electronic properties. Chloro groups increase electrophilicity, while methoxy enhances resonance stability .
Neuroprotective Potential: ELND006, a pyrazolo[4,3-c]quinoline derivative with trifluoromethyl and sulfonyl groups, shows nanomolar potency in amyloid-beta inhibition, highlighting the role of electron-withdrawing groups in targeting enzyme active sites .
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines (e.g., compounds F1 and F2 in Table 1 of ) differ in ring fusion position, leading to distinct electronic and steric profiles:
- Biological Activity: Pyrazolo[4,3-c]quinolines generally exhibit stronger anti-inflammatory and neuroprotective activities, while pyrazolo[3,4-b] analogues are less explored in medicinal contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
